molecular formula C3H4N2O B093548 1H-Pyrazol-3-ol CAS No. 137-45-1

1H-Pyrazol-3-ol

Cat. No. B093548
CAS No.: 137-45-1
M. Wt: 84.08 g/mol
InChI Key: XBYRMPXUBGMOJC-UHFFFAOYSA-N
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Patent
US08445510B2

Procedure details

A mixture of 1,2-dihydro-3H-pyrazol-3-one (4.50 g, 26.8 mmol), in pyridine (20.4 mL, 252 mmol) was heated to 95° C. then charged with a solution of acetic anhydride (5.10 mL, 54.0 mmol) in pyridine (9.64 mL, 119 mmol) over a 15 min period. The reaction was heated for an additional 1 h at 95° C. The reaction mixture was concentrated in vacuo resulting in a dark red oil which was triturated with MeOH and filtered resulting in the title compound as a light yellow solid. A 2nd crop of product was isolated from the mother liquors. 1H NMR (400 MHz, DMSO-d6): δ=2.48 (s, 3H) 6.00 (d, J=3.0 Hz, 1H), 8.12 (d, J=3.0 Hz, 1H), 10.95 (br. s., 1H). MS (ES+): m/z 127.23 (100) [MH+]. HPLC: tR=0.82 min (polar—5 min, ZQ3).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
20.4 mL
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
9.64 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][C:3](=[O:6])[NH:2]1.N1C=CC=CC=1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[C:13]([N:1]1[CH:5]=[CH:4][C:3](=[O:6])[NH:2]1)(=[O:15])[CH3:14]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
N1NC(C=C1)=O
Step Two
Name
Quantity
20.4 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
9.64 mL
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in a dark red oil which
CUSTOM
Type
CUSTOM
Details
was triturated with MeOH
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1NC(C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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